molecular formula C15H18N2O B1680225 7-(Piperidin-1-ylmethyl)quinolin-8-ol CAS No. 6632-09-3

7-(Piperidin-1-ylmethyl)quinolin-8-ol

Cat. No. B1680225
CAS RN: 6632-09-3
M. Wt: 242.32 g/mol
InChI Key: WXMFPLZGDXLEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-(Piperidin-1-ylmethyl)quinolin-8-ol” is a chemical compound with the empirical formula C15H18N2O . It has a molecular weight of 242.32 . The SMILES string for this compound is Oc1c (CN2CCCCC2)ccc3cccnc13 .


Molecular Structure Analysis

The molecular structure of “7-(Piperidin-1-ylmethyl)quinolin-8-ol” consists of a quinolin-8-ol group and a piperidin-1-ylmethyl group . The compound has a molecular formula of C15H18N2O .

Scientific Research Applications

Anti-Corrosion Performance

7-(Piperidin-1-ylmethyl)quinolin-8-ol has been investigated for its anti-corrosion potency. Studies show its effectiveness in protecting mild steel in acidic environments. This compound, along with other 8-hydroxyquinoline derivatives, has demonstrated significant inhibition efficiency, reaching up to 88% in certain conditions. These findings suggest its potential in industrial applications for metal protection in corrosive environments (Douche et al., 2020).

Antiproliferative Activity

Research on derivatives of 7-(Piperidin-1-ylmethyl)quinolin-8-ol, such as 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline, has shown considerable antiproliferative effects against various human cancer cell lines. Some compounds in this series have exhibited up to 90% growth inhibition, highlighting their potential in cancer research and drug discovery (Harishkumar et al., 2018).

Antimicrobial Properties

Several studies have synthesized and evaluated derivatives of 7-(Piperidin-1-ylmethyl)quinolin-8-ol for their antimicrobial activities. These compounds have shown promising results against various bacterial and fungal strains, indicating their potential application in developing new antimicrobial agents (Srinivasan et al., 2010).

Synthesis and Structural Analysis

The synthesis and structural analysis of 7-(Piperidin-1-ylmethyl)quinolin-8-ol and its derivatives have been a focus of research, exploring their potential in various pharmaceutical applications. This includes studies on crystal structures and biological properties, which are crucial for understanding their interaction mechanisms and potential therapeutic uses (Ullah et al., 2017).

Metal Ion Sensing

Research has also explored the use of 7-(Piperidin-1-ylmethyl)quinolin-8-ol derivatives as metal ion probes. These compounds can exhibit significant changes in their spectral properties upon complexation with metal ions, making them potential candidates for applications in metal ion sensing (Wu et al., 2003).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

7-(piperidin-1-ylmethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c18-15-13(11-17-9-2-1-3-10-17)7-6-12-5-4-8-16-14(12)15/h4-8,18H,1-3,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMFPLZGDXLEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C3=C(C=CC=N3)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288883
Record name 7-Piperidin-1-ylmethyl-quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Piperidin-1-ylmethyl)quinolin-8-ol

CAS RN

6632-09-3
Record name MLS002667936
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Piperidin-1-ylmethyl-quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
D Douche, H Elmsellem, L Guo, B Hafez… - Journal of molecular …, 2020 - Elsevier
The anti-corrosion potency of three synthesized 8-hydroxyquinoline derivatives, namely 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol (HM1), 2-(8-hydroxy-7-(morpholinomethyl)…
Number of citations: 127 www.sciencedirect.com
M El Faydy, F Benhiba, I Warad, H About… - Journal of Physics and …, 2022 - Elsevier
Two quinolin-8-ol derivatives, 5-(((1-azido-3-chloropropan-2-yl)oxy)methyl)quinolin-8-ol (ACQ) and 5-(((1,3-diazidopropan-2-yl)oxy)methyl)-quinolin-8-ol (DAQ), were prepared via the O…
Number of citations: 13 www.sciencedirect.com
M El Faydy, F Benhiba, A Berisha, Y Kerroum… - Journal of Molecular …, 2020 - Elsevier
Two 8-Hydroxyquinoline-based piperazine, 7-((4-(4-chloro phenyl)piperazin-1-yl) methyl) quinolin-8-ol (CPQ) and 7-((4-methyl piperazin-1-yl) methyl)quinolin-8-ol (MPQ) were prepared…
Number of citations: 62 www.sciencedirect.com
VFS Pape, NV May, GT Gál, I Szatmári, F Szeri… - Dalton …, 2018 - pubs.rsc.org
The anticancer activity of 8-hydroxyquinolines relies on complex formation with redox active copper and iron ions. Here we employ UV-visible spectrophotometry and EPR spectroscopy …
Number of citations: 38 pubs.rsc.org
VFS Pape, R Palkó, S Tóth, MJ Szabó… - Journal of Medicinal …, 2022 - ACS Publications
A recently proposed strategy to overcome multidrug resistance (MDR) in cancer is to target the collateral sensitivity of otherwise resistant cells. We designed a library of 120 compounds …
Number of citations: 16 pubs.acs.org
VFS Pape, A Gaál, I Szatmári, N Kucsma, N Szoboszlai… - Cancers, 2021 - mdpi.com
Simple Summary Effective treatment of cancer is often limited by the resistance of cancer cells to chemotherapy. A well-described mechanism supporting multidrug resistance (MDR) …
Number of citations: 9 www.mdpi.com
XD Yin, Y Sun, RK Lawoe, GZ Yang, YQ Liu… - RSC …, 2019 - pubs.rsc.org
Phytopathogenic fungi have become a serious threat to the quality of agricultural products, food security and human health globally, necessitating the need to discover new antifungal …
Number of citations: 18 pubs.rsc.org
M El Faydy, F Benhiba, I Warad, S Saoiabi… - Journal of Molecular …, 2022 - Elsevier
The inhibition performance of two bisquinoline analogs, 3-bis((8-hydroxyquinolin-5-yl)methyl)thiourea (BQMT) and O-((8-hydroxyquinolin-5-yl)methyl)((8-hydroxyquinolin-5-yl)methyl)((8…
Number of citations: 18 www.sciencedirect.com
HL Chen, CY Chang, HT Lee, HH Lin, PJ Lu… - Bioorganic & medicinal …, 2009 - Elsevier
In the present study, we carried out Mannich-type reaction to synthesize clioquinol-derived 7-methyl-arylsulfonylpiperazine analogs with improved growth-inhibitory effects. 11 bearing 5-…
Number of citations: 43 www.sciencedirect.com
N Albadari, S Deng, H Chen, G Zhao, J Yue… - European Journal of …, 2021 - Elsevier
The survivin (BIRC5) expression is very low in normal differentiated adult tissues, but it is one of the most widely upregulated genes in tumor cells. The overexpression of survivin in …
Number of citations: 4 www.sciencedirect.com

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